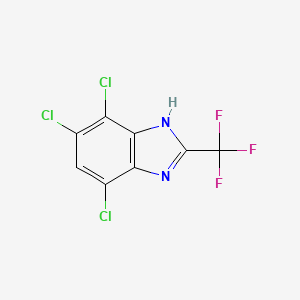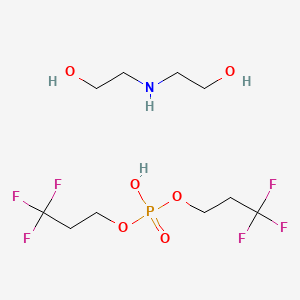
Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodinated eicosane derivative. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- typically involves the fluorination of eicosane followed by iodination The fluorination process can be achieved using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine gas and iodine reagents. The production process must ensure safety measures to handle the toxic and corrosive nature of the chemicals involved.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: Due to the presence of fluorine atoms, the compound exhibits resistance to oxidation and reduction reactions.
Addition Reactions: The compound can participate in addition reactions with certain reagents, although the high fluorine content may limit reactivity.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Catalysts: Palladium or platinum catalysts may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.
Major Products Formed:
- Substitution reactions typically yield products where the iodine atom is replaced by the nucleophile.
- Addition reactions may result in the formation of adducts with the reagent used.
Aplicaciones Científicas De Investigación
Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination and iodination on organic molecules.
Biology: Investigated for its potential use in biological imaging due to the presence of iodine, which enhances contrast in imaging techniques.
Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.
Industry: Utilized in the development of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms contribute to the compound’s hydrophobicity and resistance to enzymatic degradation, while the iodine atom can participate in specific binding interactions with biological molecules. The compound’s stability and resistance to chemical reactions make it suitable for applications where long-term stability is required.
Comparación Con Compuestos Similares
Eicosane: A non-fluorinated analog with similar carbon chain length but lacking the unique properties conferred by fluorination and iodination.
Perfluoroeicosane: A fully fluorinated analog without the iodine atom, exhibiting high thermal stability and chemical resistance.
Iodoalkanes: Compounds with similar iodine functional groups but varying carbon chain lengths and degrees of fluorination.
Uniqueness: Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- is unique due to its combination of extensive fluorination and the presence of an iodine atom. This combination imparts exceptional thermal stability, chemical resistance, and potential for specific biological interactions, distinguishing it from other similar compounds.
Propiedades
Número CAS |
65104-63-4 |
|---|---|
Fórmula molecular |
C20H4F37I |
Peso molecular |
1074.1 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodoicosane |
InChI |
InChI=1S/C20H4F37I/c21-3(22,1-2-58)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)19(53,54)20(55,56)57/h1-2H2 |
Clave InChI |
ZVYZCXJEWPRVAQ-UHFFFAOYSA-N |
SMILES canónico |
C(CI)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)







![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
